REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([O:8][CH2:9][CH3:10])[CH:5]=[C:4]([CH3:11])[N:3]=1.[NH:12]1[CH:16]=[CH:15][CH:14]=[N:13]1>O1CCCC1>[CH2:9]([O:8][C:6]1[CH:5]=[C:4]([CH3:11])[N:3]=[C:2]([N:12]2[CH:16]=[CH:15][CH:14]=[N:13]2)[N:7]=1)[CH3:10]
|
Name
|
|
Quantity
|
173 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)OCC)C
|
Name
|
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was treated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=NC(=NC(=C1)C)N1N=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: CALCULATEDPERCENTYIELD | 53.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |